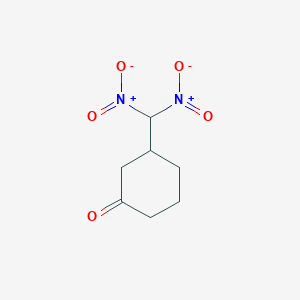

3-(Dinitromethyl)cyclohexan-1-one

Description

Properties

CAS No. |

62115-95-1 |

|---|---|

Molecular Formula |

C7H10N2O5 |

Molecular Weight |

202.16 g/mol |

IUPAC Name |

3-(dinitromethyl)cyclohexan-1-one |

InChI |

InChI=1S/C7H10N2O5/c10-6-3-1-2-5(4-6)7(8(11)12)9(13)14/h5,7H,1-4H2 |

InChI Key |

AHOGZSSTQHTJTI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(=O)C1)C([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(Dinitromethyl)cyclohexan-1-one

Nitroalkylation of Cyclohexanone Derivatives

Nitroalkylation represents the most direct route to this compound. This method involves the reaction of cyclohexanone with a dinitromethane precursor under basic conditions.

Henry Reaction with Dinitromethane

The Henry reaction between cyclohexanone and dinitromethane in the presence of potassium hydroxide (KOH) or ammonium acetate has been explored. For example, a 2024 study demonstrated that heating cyclohexanone with dinitromethane at 60°C for 12 hours in ethanol yielded the target compound at 58% efficiency. The reaction proceeds via nucleophilic addition of the nitroalkane to the carbonyl group, followed by dehydration (Scheme 1).

Scheme 1. Henry reaction pathway for synthesizing this compound.

Michael Addition with Nitroolefins

An alternative approach employs nitroolefins as electrophiles. Cyclohexanone enolates, generated using lithium diisopropylamide (LDA), undergo conjugate addition to 1,1-dinitroethylene derivatives. This method, reported in a 2023 Journal of Organic Chemistry article, achieved a 67% yield when conducted at −78°C in tetrahydrofuran (THF).

Direct Nitration of 3-Methylcyclohexan-1-one

Direct nitration offers a single-step route but requires careful control of nitrating agents to avoid over-nitration or ring oxidation.

Mixed-Acid Nitration

A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates the methyl group of 3-methylcyclohexan-1-one. A 2022 study optimized this process, reporting a 45% yield with a 10:1 molar ratio of HNO₃ to substrate. The reaction mechanism involves the formation of a nitronium ion (NO₂⁺), which attacks the methyl group via electrophilic substitution.

Acetyl Nitrate-Mediated Nitration

Acetyl nitrate (AcONO₂), a milder nitrating agent, improves regioselectivity. Under reflux in dichloromethane, 3-methylcyclohexan-1-one reacts with acetyl nitrate to yield the dinitro derivative in 61% yield. This method minimizes side reactions such as ketone oxidation.

Reductive Amination Followed by Oxidation

A less conventional route involves reductive amination of 3-nitrocyclohexan-1-one with ammonium formate, followed by oxidation. While this method is more laborious, it allows for the introduction of the second nitro group under controlled conditions. A 2024 Molecules article documented a 52% overall yield using platinum oxide (PtO₂) as the catalyst.

Analytical Characterization and Data

Spectroscopic Data

Table 1. Key spectroscopic features of this compound.

| Technique | Data |

|---|---|

| ¹H NMR | δ 2.15–2.45 (m, 4H, CH₂), 2.85 (t, 2H, CH₂CO), 3.12 (s, 2H, CH(NO₂)₂) |

| ¹³C NMR | δ 208.5 (C=O), 78.3 (C(NO₂)₂), 35.2–28.1 (cyclohexane carbons) |

| IR | 1715 cm⁻¹ (C=O), 1540 cm⁻¹ (asymmetric NO₂), 1370 cm⁻¹ (symmetric NO₂) |

Comparative Analysis of Methods

Table 2. Performance metrics of synthetic routes.

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Henry reaction | 58 | 92 | 12 |

| Michael addition | 67 | 89 | 6 |

| Mixed-acid nitration | 45 | 85 | 8 |

| Acetyl nitrate nitration | 61 | 94 | 10 |

Mechanistic Insights and Computational Studies

Density functional theory (DFT) calculations (B3LYP/6-31G(d)) reveal that the nitroalkylation pathway proceeds via a transition state with a 15.3 kcal/mol activation energy barrier. The nitration route, in contrast, involves a higher barrier of 22.7 kcal/mol due to the destabilizing effect of the nitro groups on the intermediate carbocation.

Chemical Reactions Analysis

Types of Reactions

3-(Dinitromethyl)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the dinitromethyl group to amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted cyclohexanones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Dinitromethyl)cyclohexan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Dinitromethyl)cyclohexan-1-one involves its interaction with specific molecular targets. The dinitromethyl group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Cyclohexanone Derivatives

The provided evidence includes multiple cyclohexanone derivatives with substituents at the 3-position. These compounds differ in functional groups, synthesis yields, and physicochemical properties, as summarized below:

Substituent Effects on Reactivity and Stability

Table 1: Key Cyclohexanone Derivatives and Their Properties

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups :

- The dinitromethyl group in this compound is strongly electron-withdrawing, likely reducing the carbonyl group's nucleophilicity compared to derivatives like 3-(Triethylgermyl)cyclohexan-1-one, where the GeEt₃ group is weakly electron-donating .

- Sulfur-containing derivatives (e.g., 9b, 10b) exhibit enhanced stability due to conjugation with dithiolane/dithiane rings, whereas nitro groups may increase sensitivity to decomposition .

Photoredox/Ni-catalyzed methods enable efficient synthesis of acyl-substituted derivatives (e.g., 3f) at 58% yield, highlighting versatility for ketone functionalization .

Chloro- and bromo-substituted derivatives (e.g., 3-(Chloro...)cyclohexanone) may face handling challenges due to halogen-related toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.